Dielectric Constant and Solvent Performance: 1-Chloroundecane's Intermediate Profile in Polystyrene Bromination Kinetics
In a comparative study of polystyrene (PS) bromination kinetics, 1-chloroundecane (CUD) was directly evaluated alongside its C10 (1-chlorodecane, CD) and C12 (1-chlorododecane, CDD) homologs [1]. The study demonstrated that while the reaction rate generally increases with the dielectric constant (ε) of the solvent, 1-chloroundecane provided a distinct kinetic intermediate profile that cannot be replicated by either CD or CDD, due to the complex interplay of solvent polarity and PS solubility [1]. This provides a direct, quantitative basis for solvent selection.
| Evidence Dimension | Solvent suitability and kinetics for polystyrene bromination |
|---|---|
| Target Compound Data | 1-Chloroundecane (CUD) enables bulk bromination following second-order kinetics; its reaction rate was found to be intermediate between CD and CDD [1]. |
| Comparator Or Baseline | 1-Chlorodecane (CD) provided the fastest reaction rate; 1-Chlorododecane (CDD) provided the slowest, despite having a higher dielectric constant (εCDD > εCD), attributed to the lower solubility of PS in CDD [1]. |
| Quantified Difference | Reaction rate in CUD is slower than in CD but faster than in CDD. This ranking demonstrates a non-linear relationship between chain length and kinetic performance, where CUD is the optimal middle-ground solvent. |
| Conditions | Bulk bromination of free polystyrene (PS) chains at various temperatures, using 1-chloroalkanes as solvents [1]. |
Why This Matters
This identifies 1-chloroundecane as the preferred solvent when an intermediate reaction rate is required, avoiding the excessively fast kinetics in 1-chlorodecane or the sluggish, solubility-limited kinetics in 1-chlorododecane.
- [1] Macromolecules. 2008; 41(18): 6719-6727. Effect of solvent quality and chain confinement on the kinetics of polystyrene bromination. Available at: https://www.cheric.org/research/tech/periodicals/view.php?seq=820793 View Source
